N-乙酰-3-碘-L-酪氨酸半水合物

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

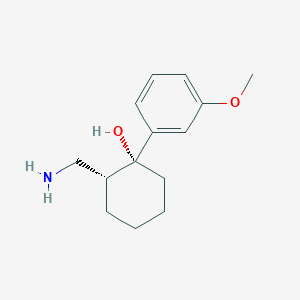

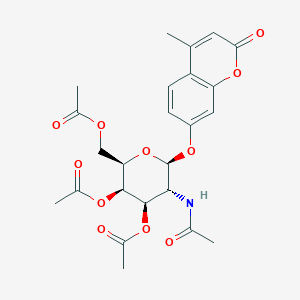

N-Acetyl-3-iodo-L-tyrosine hemihydrate is a derivative of tyrosine, an amino acid, and is known for its role in various biological processes. It is particularly relevant in the biosynthesis of thyroid hormones and has been studied for its potential applications in crystallography and enzyme activity analysis.

Synthesis Analysis

The synthesis of N-Acetyl-3-iodo-L-tyrosine hemihydrate involves specific chemical reactions, often starting from L-tyrosine. Methods such as electrophilic bromination and iodization have been explored for synthesizing related compounds like N-Acetyl-3,5-dibromo-l-tyrosine hemihydrate (Bovonsombat et al., 2012) and 3,5-Diiodo-L-tyrosine (Min, 2010).

Molecular Structure Analysis

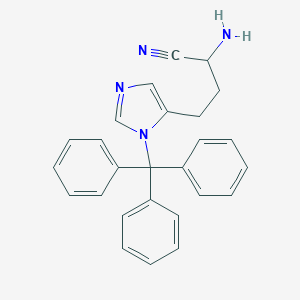

The crystal structure of this compound is characterized by ionic interactions and a hydrogen-bond network, as evidenced in studies of similar compounds like 3-Iodo-l-tyrosine hemihydrate (Cymborowski et al., 2007). These interactions play a crucial role in stabilizing the molecular structure.

Chemical Reactions and Properties

N-Acetyl-3-iodo-L-tyrosine hemihydrate participates in various chemical reactions, reflecting its biological significance. For instance, it has been used in enzymatic and non-enzymatic iodination reactions in protein crystallography (Ghosh et al., 1999).

Physical Properties Analysis

The physical properties of this compound, such as its crystal structure at different temperatures, have been studied in compounds like N-acetyl-L-tyrosine methyl ester monohydrate, revealing insights into its stability and behavior under varying conditions (Janik et al., 2007).

Chemical Properties Analysis

Its chemical properties, particularly the reactivity of tyrosine residues, have been extensively studied. These properties are significant in understanding the behavior of the compound in various biological and chemical processes (Huntley & Strittmatter, 1972).

科研应用

结构研究

晶体结构和生物合成意义:N-乙酰-3-碘-L-酪氨酸半水合物的晶体结构表明其通过离子相互作用和氢键网络来稳定,突显了它在甲状腺激素生物合成中的重要性。这种化合物在生物合成过程中充当前体,在脊椎动物的生长和发育中发挥着关键作用。此外,它还作为酪氨酸羟化酶的抑制剂,在儿茶酚胺生物合成中起着关键作用(Cymborowski, Chruszcz, Dauter, & Minor, 2007)。

蛋白工程

融入蛋白质进行结构研究:一种新的应用涉及在大肠杆菌中遗传编码3-碘-L-酪氨酸,用于蛋白质晶体学中的单波长异常色散(SAD)相位测定。这种方法利用该化合物能够特异性地融入蛋白质,以强碘信号促进结构测定,从而推动蛋白质结构分析(Sakamoto et al., 2009)。

化学修饰和分析

蛋白质和肽的选择性修饰:N-乙酰-3-碘-L-酪氨酸半水合物用于合成和应用酪氨酸类似物,以选择性修饰蛋白质。这使得通过荧光能量转移实验研究蛋白质-RNA相互作用成为可能,展示了它在生物化学研究中用于标记和分析蛋白质相互作用的实用性(Tamilarasu, Zhang, Hwang, & Rana, 2001)。

酶学研究

酶-底物复合物分析:该化合物在研究酶-底物复合物中的作用通过其在核磁共振(NMR)研究中的应用得到突显。这些研究检查这种复合物内的相互作用动态,提供了有关酶机制和底物特异性的见解(Robillard, Shaw, & Shulman, 1974)。

氧化修饰

蛋白质修饰的研究:通过研究亚硝酸盐与次氯酸反应形成硝化和氯化物种的过程,发现N-乙酰-3-碘-L-酪氨酸半水合物可以参与对酚基底物如酪氨酸的修饰,暗示了它在研究炎症介导的蛋白质修饰和组织损伤中的潜力(Eiserich et al., 1996)。

性质

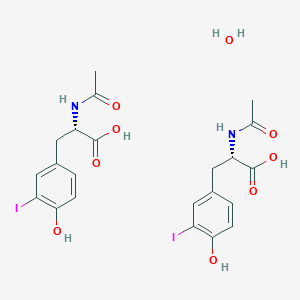

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYCUTSENZMQNW-NAWJVIAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26I2N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-3-iodo-L-tyrosine hemihydrate | |

CAS RN |

23277-49-8 |

Source

|

| Record name | N-Acetyl-3-iodo-L-tyrosine hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-3-IODO-L-TYROSINE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ESX7YOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)